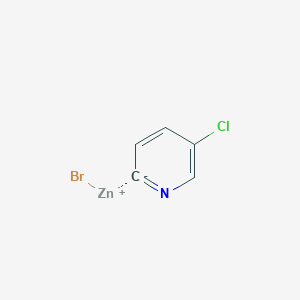

5-Chloro-2-pyridylzinc bromide

Description

Historical Development of Organozinc Chemistry

The journey of organozinc chemistry began in 1848 when Edward Frankland synthesized diethylzinc (B1219324) by heating ethyl iodide with zinc metal. wikipedia.org This seminal discovery marked the dawn of organometallic chemistry and laid the groundwork for the theory of valence. digitellinc.com Early advancements included the reaction of dialkylzinc reagents with oxalate (B1200264) esters to form α,α-dialkyl-α-hydroxycarboxylate esters, and the synthesis of tertiary alcohols from alkylzinc reagents and acid chlorides. digitellinc.com A significant milestone was the development of the Reformatsky reaction, which utilizes an α-haloester and a carbonyl compound in the presence of zinc to form β-hydroxy esters. digitellinc.com

Despite these early successes, the reactivity of organozinc reagents was found to be lower than that of their organolithium and Grignard counterparts due to the more covalent nature of the carbon-zinc bond. wikipedia.orgnih.gov This characteristic, however, proved to be advantageous, as it imparts greater functional group tolerance, allowing for more selective chemical transformations. pageplace.desigmaaldrich.com A major breakthrough in enhancing the reactivity of zinc metal itself came with the development of "Rieke zinc," a highly activated form of zinc produced by the reduction of a zinc salt. wikipedia.orgsigmaaldrich.com This innovation enabled the direct reaction of zinc with a wider range of organic halides, including those with sensitive functional groups like nitriles, esters, and amides. sigmaaldrich.com

Significance of Pyridyl Organometallics in Advanced Organic Synthesis

Pyridine (B92270) and its derivatives are ubiquitous structural motifs in a vast array of biologically active compounds, functional materials, and ligands for metal catalysts. nih.govlookchem.com Consequently, the development of efficient methods for incorporating the pyridyl group into organic molecules is of paramount importance. Pyridyl organometallics serve as key intermediates in this endeavor.

However, the synthesis and application of certain pyridyl organometallics, particularly 2-pyridyl derivatives, can be challenging. For instance, 2-pyridylboron reagents, commonly used in the popular Suzuki-Miyaura coupling, are known for their instability and poor reactivity. nih.govresearchgate.net This has spurred the exploration of alternative pyridyl organometallic reagents.

Among these alternatives, pyridylzinc reagents have emerged as highly effective nucleophiles in cross-coupling reactions. nih.gov They often exhibit excellent reactivity under mild conditions, including at room temperature, and can circumvent some of the issues associated with other organometallics, such as the problematic protodeboronation seen with 2-heteroarylboronates. nih.gov The development of stable and easily handleable pyridylzinc reagents has been a significant focus of research, aiming to combine the operational simplicity of reagents like boronates with the reliable reactivity of organozinc halides. nih.gov This has led to the creation of solid, moderately air-stable 2-pyridylzinc reagents that can be manipulated in air, further enhancing their practical utility in synthesis. nih.gov

Overview of Organozinc Reagents in Transition Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, becoming indispensable tools in modern synthetic chemistry. eie.gr These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the precise and efficient assembly of complex molecular architectures from simpler building blocks. eie.gr

Organozinc reagents play a central role in a specific and highly versatile cross-coupling reaction: the Negishi coupling. wikipedia.org This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a palladium or nickel complex. wikipedia.org A key advantage of the Negishi coupling is the excellent ability of organozinc reagents to undergo transmetalation, a crucial step in the catalytic cycle where the organic group is transferred from zinc to the transition metal center. nih.gov This is attributed to the presence of a low-lying empty p-orbital on the zinc atom. nih.gov

The Negishi coupling exhibits broad scope, enabling the coupling of sp3, sp2, and sp hybridized carbon atoms, a feature that sets it apart from many other palladium-catalyzed coupling reactions. wikipedia.org Furthermore, organozinc reagents are more reactive than organoboranes and organostannanes, often leading to faster reaction times. wikipedia.org The functional group tolerance of organozinc reagents is a significant asset, allowing for their use in the late-stage functionalization of complex molecules. pageplace.de The development of more user-friendly and stable organozinc reagents, such as solid organozinc pivalates, has further expanded the applicability of Negishi coupling, particularly with more earth-abundant and cost-effective catalysts like nickel and cobalt. thieme-connect.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);5-chloro-2H-pyridin-2-ide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.BrH.Zn/c6-5-2-1-3-7-4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNJOMJXTNHYIL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=[C-]1)Cl.[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Pyridylzinc Bromide and Analogous Pyridylzinc Reagents

Direct Insertion of Activated Zinc

The direct insertion of zinc metal into the carbon-halogen bond of a halopyridine is a common and direct route to pyridylzinc halides. This method's success is highly dependent on the reactivity of the zinc metal, often necessitating the use of "activated" zinc, such as Rieke Zinc, to overcome the inherent sluggishness of the reaction with commercially available zinc dust.

Rieke Zinc Methodologies for Halopyridine Substrates

Rieke Zinc, a highly reactive form of zinc powder, is instrumental in the synthesis of organozinc reagents from less reactive organic halides. nih.gov It is typically prepared by the reduction of a zinc salt, such as zinc chloride, with a potent reducing agent like lithium naphthalenide. nih.gov This process generates a finely divided, high-surface-area zinc powder with enhanced reactivity.

The application of Rieke Zinc to halopyridine substrates allows for the direct oxidative addition of zinc to the carbon-halogen bond under milder conditions than those required for unactivated zinc. For the synthesis of pyridylzinc reagents, this method is particularly advantageous as it can tolerate a variety of functional groups on the pyridine (B92270) ring. The general procedure involves treating the halopyridine, such as 2-bromo-5-chloropyridine, with a suspension of freshly prepared Rieke Zinc in an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction progress can often be monitored by the consumption of the zinc metal and the formation of the soluble organozinc species.

While specific yields for the direct synthesis of 5-Chloro-2-pyridylzinc bromide using Rieke Zinc are not extensively reported in the literature, the successful preparation of analogous compounds such as 2-pyridylzinc bromide and 3-pyridylzinc bromide via this method suggests its feasibility. nih.gov For instance, treatment of 2-bromopyridine (B144113) with active zinc can lead to the formation of 2-pyridylzinc bromide. nih.gov

Role of Activating Agents in Zinc Insertion Reactions

To enhance the efficiency of zinc insertion into organic halides without resorting to the preparation of Rieke Zinc, various activating agents can be employed with commercially available zinc dust. These agents facilitate the reaction by cleaning the passivating oxide layer from the zinc surface, thereby increasing the number of active sites for oxidative addition.

Common activators include 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. beilstein-journals.org However, one of the most significant breakthroughs in this area has been the use of lithium chloride (LiCl) as an additive. The presence of a stoichiometric amount of LiCl in the reaction mixture has been shown to dramatically accelerate the rate of zinc insertion into aryl and heteroaryl bromides and iodides. beilstein-journals.orgorganic-chemistry.org It is believed that LiCl assists in the solubilization of the newly formed organozinc halide from the metal surface, thereby exposing fresh zinc for further reaction. organic-chemistry.org

For the synthesis of substituted pyridylzinc bromides, the addition of LiCl has proven to be crucial. For example, the preparation of 2-chloro-4-pyridylzinc bromide from 4-bromo-2-chloropyridine (B124038) using zinc dust was completed within an hour at room temperature in the presence of 20 mol % of LiCl. koreascience.kr This highlights the essential role of LiCl in enabling the efficient synthesis of functionalized pyridylzinc reagents.

| Substrate | Activating Agent | Solvent | Temperature | Time | Product | Yield (%) |

| 4-Bromo-2-chloropyridine | LiCl (20 mol %) | THF | Room Temp. | 1 h | 2-Chloro-4-pyridylzinc bromide | Not Reported |

| Various Alkyl Bromides | LiCl (stoichiometric) | THF | 80 °C | 16 h | Alkylzinc bromides | Good |

This table presents data for analogous reactions to illustrate the role of activating agents.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful alternative for the synthesis of organozinc reagents, particularly when the direct insertion of zinc is challenging or when a precursor organometallic compound is readily available. This method involves the reaction of an organic halide with an organometallic reagent, resulting in the exchange of the halogen atom for the metal.

Bromine-Zinc Exchange in the Synthesis of Pyridylzinc Bromides

The bromine-zinc exchange reaction typically involves the treatment of a bromopyridine with a diorganozinc reagent or a zincate complex. nih.gov This method is particularly useful for preparing highly functionalized organozinc compounds under mild conditions. The reactivity of the exchange reagent can be tuned by the choice of the organic groups attached to the zinc and by the presence of additives like lithium salts.

For instance, the use of sBu₂Zn·2LiOR has been reported for the bromine-zinc exchange of various (hetero)aryl bromides. researchgate.net While specific examples for 5-chloro-2-bromopyridine are scarce, the general applicability of this method to a wide range of substrates suggests its potential for the synthesis of this compound.

Iodine-Zinc Exchange as a Route to Pyridylzinc Species

The iodine-zinc exchange reaction is generally faster and occurs under milder conditions compared to the bromine-zinc exchange due to the weaker carbon-iodine bond. nih.gov This method is highly effective for the preparation of functionalized organozinc reagents from iodo-substituted pyridines.

A common reagent for this transformation is diisopropylzinc (B128070) (i-Pr₂Zn). thieme-connect.de The reaction proceeds smoothly and can tolerate a variety of sensitive functional groups. The in situ generation of i-Pr₂Zn from i-PrMgBr and ZnBr₂ has been shown to be significantly more reactive, accelerating the exchange reaction by up to 200 times compared to salt-free i-Pr₂Zn. thieme-connect.de This enhanced reactivity is attributed to the formation of a more nucleophilic zincate species in the presence of magnesium salts.

A notable example is the selective synthesis of 5-bromo-2-pyridylzinc iodide from 5-bromo-2-iodopyridine (B1269129) using active zinc, where the oxidative addition occurs preferentially at the C–I bond. researchgate.net This demonstrates the feasibility of selective halogen-metal exchange in dihalogenated pyridines.

| Substrate | Reagent | Solvent | Temperature | Product |

| Secondary Alkyl Iodides | i-Pr₂Zn | THF | Not Specified | Secondary Dialkylzinc |

| 5-Bromo-2-iodopyridine | Active Zinc | THF | Mild Conditions | 5-Bromo-2-pyridylzinc iodide |

This table showcases the utility of iodine-zinc exchange for preparing organozinc reagents.

Transmetalation from Lithium or Magnesium Precursors to Zinc

Transmetalation is a widely used and versatile method for preparing organozinc reagents. It involves a two-step process: first, the preparation of an organolithium or organomagnesium (Grignard) reagent from the corresponding organic halide, followed by the addition of a zinc halide salt (e.g., ZnBr₂ or ZnCl₂) to exchange the lithium or magnesium for zinc. researchgate.net

This approach is particularly advantageous as organolithium and Grignard reagents can be readily prepared from a wide range of organic halides. The subsequent transmetalation to zinc is typically fast and high-yielding. For the synthesis of this compound, one would first prepare 5-chloro-2-lithiopyridine or 5-chloro-2-pyridylmagnesium bromide from 2-bromo-5-chloropyridine. The subsequent addition of ZnBr₂ would then afford the desired this compound.

The preparation of 2-pyridylzinc pivalates, which are solid and moderately air-stable, has been achieved through lithium- or magnesium-halogen exchange followed by transmetalation to Zn(OPiv)₂. mit.edu This methodology offers a practical route to stable and easily handleable pyridylzinc reagents.

| Precursor | Transmetalating Agent | Product |

| Functionalized Organolithium Compounds | ZnBr₂ | Functionalized Organozinc Bromides |

| 5-Bromo-2-iodopyridine (via Grignard) | Not Specified | Functionalized Pyridine Derivatives |

This table illustrates the general principle of transmetalation for the synthesis of organozinc reagents.

Direct Metalation of Pyridine Derivatives for Organozinc Formation

Direct metalation involves the deprotonation of a C-H bond on the pyridine ring by a strong base to form a carbon-metal bond. This approach is highly valued for its atom economy. However, the inherent π-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition by common organometallic bases like alkyllithiums, which can complicate direct deprotonation strategies. acs.orgrsc.org

Direct C-H zincation offers a straightforward route to pyridylzinc reagents without the need for a halogen precursor. This transformation is typically achieved using highly hindered and kinetically active amide bases. The use of mixed lithium chloride-solubilized zinc amide bases, such as TMPZnCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl), has proven effective for the direct deprotonation of functionalized and electron-poor arenes and heterocycles. harvard.eduacademie-sciences.fr These TMP-based zinc reagents possess sufficient basicity to abstract a proton from the pyridine ring while their steric bulk and reduced nucleophilicity mitigate the risk of competitive addition to the C=N bond of the heterocycle. harvard.edu This method is particularly advantageous for substrates bearing sensitive functional groups that might not be compatible with other metalation techniques. nih.gov For instance, the zincation of pyridines bearing an electron-withdrawing group can be achieved with high regioselectivity. academie-sciences.fr

Directed ortho Metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.ca The process relies on a directing metalation group (DMG) on the pyridine ring, which coordinates to an organometallic base (typically an organolithium reagent like n-BuLi or s-BuLi), directing deprotonation exclusively to the adjacent ortho-position. wikipedia.orguwindsor.ca Common DMGs for pyridine include amides, carbamates, and methoxy (B1213986) groups. harvard.eduwikipedia.org

The initial step creates a highly reactive pyridyllithium intermediate. wikipedia.org This intermediate is then quenched with an electrophilic zinc salt, such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂), in a process called transmetalation. This step exchanges the lithium atom for a zinc halide moiety, yielding the desired pyridylzinc halide reagent. researchgate.net This DoM-transmetalation sequence provides reliable access to structurally defined, functionalized pyridylzinc reagents that would be difficult to obtain through other means. researchgate.netresearchgate.net The resulting organozinc compounds are then ready for use in subsequent reactions, such as palladium-catalyzed Negishi cross-couplings. researchgate.net

Advanced Preparative Methods for Robust Pyridylzinc Reagents

A significant drawback of many organozinc reagents is their sensitivity to air and moisture, which necessitates strict anhydrous and inert handling conditions. orgsyn.org To address this limitation, advanced methods have been developed to produce solid, bench-stable pyridylzinc reagents, enhancing their practicality and ease of use in synthesis. orgsyn.orgnih.gov

A major advancement in the field is the development of solid organozinc pivalates (RZnOPiv), pioneered by the Knochel group. nih.gov These reagents exhibit significantly enhanced stability toward air and moisture compared to traditional organozinc halides. nih.govorgsyn.org The preparation can be achieved through several routes. One common method involves the reaction of an aryl or heteroaryl halide with magnesium in the presence of zinc pivalate (B1233124) (Zn(OPiv)₂) and lithium chloride. orgsyn.orgorgsyn.org

Alternatively, a directed metalation can be performed using a base like TMPMgCl·LiCl or TMPZnOPiv·LiCl, followed by the addition of Zn(OPiv)₂. orgsyn.orgorgsyn.org After the reaction, the solvent is removed under vacuum, yielding the organozinc pivalate as a free-flowing solid powder. orgsyn.orgorgsyn.org These solid reagents can be weighed and handled in the air for brief periods with minimal loss of activity, making them highly convenient for a range of applications, including Negishi cross-coupling, acylation, and allylation reactions. nih.govnih.govorgsyn.org The improved stability is attributed to the formation of a complex organometallic species that includes magnesium or zinc pivalate salts. orgsyn.orgnih.gov

Table 1: Examples of Solid Heteroarylzinc Pivalates Prepared by Directed Metalation

| Starting Heterocycle | Base / Reagent | Product | Yield | Air Stability |

|---|---|---|---|---|

| Ethyl 3-fluorobenzoate | 1. TMPMgCl·LiCl 2. Zn(OPiv)₂ | Solid arylzinc pivalate | 92% | Enhanced |

This table summarizes data on the synthesis of solid organozinc pivalates, highlighting the starting materials, reagents, and outcomes of the reactions. orgsyn.orgorgsyn.org

An alternative strategy to producing solid, manageable pyridylzinc reagents involves the formation of ligand-stabilized zinc halide complexes. organic-chemistry.org While not possessing the same degree of air stability as pivalates, these complexes are often easier to handle than their unsolvated solution-phase counterparts. By adding a coordinating ligand, such as 1,4-dioxane (B91453), to a solution of a pyridylzinc halide, a solid complex can be precipitated. organic-chemistry.org

These solid, ligated reagents, like the 2-pyridylzinc halide-dioxane complex, can be isolated, stored, and handled on the benchtop for practical periods. organic-chemistry.org They serve as competent nucleophiles in Negishi cross-coupling reactions with a variety of aryl and heteroaryl bromides and chlorides. This approach provides a practical alternative for generating solid pyridylzinc reagents, expanding the toolkit available for synthesizing functionalized pyridine-containing molecules. organic-chemistry.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-dioxane |

| 2,2,6,6-tetramethylpiperidyl (TMP) |

| 3-cyanopyridine |

| 4,6-dichloropyrimidine |

| B(C₆F₅)₃ |

| CoBr₂ |

| Ethyl 3-fluorobenzoate |

| iPrMgCl·LiCl |

| Lithium chloride (LiCl) |

| Magnesium (Mg) |

| n-butyllithium (n-BuLi) |

| Pyridine |

| s-butyllithium (s-BuLi) |

| TMPMgCl·LiCl |

| TMPZnCl·LiCl |

| TMPZnOPiv |

| TMPZnOPiv·LiCl |

| Zinc (Zn) |

| Zinc bromide (ZnBr₂) |

| Zinc chloride (ZnCl₂) |

Applications of 5 Chloro 2 Pyridylzinc Bromide in Complex Molecular Synthesis

Synthesis of Functionalized Pyridine (B92270) Scaffolds

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. nih.gov The development of methods for its precise functionalization is a central goal in synthetic chemistry. 5-Chloro-2-pyridylzinc bromide serves as a key precursor for accessing a wide array of substituted pyridine derivatives, enabling the introduction of diverse functionalities onto the heterocyclic core.

One of the primary applications of this compound is the regioselective formation of a carbon-carbon bond at the 2-position of the pyridine ring. Organozinc reagents are well-established partners in Negishi cross-coupling reactions, which proceed under mild conditions and tolerate a broad range of functional groups. nih.gov The reaction of this compound with various organic halides or other electrophiles, catalyzed by a palladium complex, exclusively yields products substituted at the C2 position. The chloro group at the C5 position remains intact during this process due to the significantly lower reactivity of C-Cl bonds compared to C-Zn bonds in such catalytic cycles. nih.gov This high degree of regioselectivity is crucial for avoiding the formation of isomeric mixtures and ensuring the efficiency of synthetic sequences.

The reaction with acid chlorides, for instance, can provide 2-acyl-5-chloropyridines, which are versatile intermediates for further elaboration. researchgate.net Similarly, coupling with aryl, heteroaryl, or vinyl halides allows for the direct installation of complex substituents at the 2-position.

| Electrophile Partner | Catalyst System (Typical) | Resulting Product |

| Benzoyl chloride | Pd(PPh₃)₄ | (5-chloropyridin-2-yl)(phenyl)methanone |

| 4-Iodoanisole | Pd(dba)₂ / SPhos | 5-chloro-2-(4-methoxyphenyl)pyridine |

| 1-Bromostyrene | Pd(OAc)₂ / P(o-tol)₃ | 5-chloro-2-styrylpyridine |

Table 1: Illustrative examples of regioselective cross-coupling reactions using this compound.

The true synthetic power of this compound lies in its role as a linchpin for creating polysubstituted pyridines. The initial Negishi coupling provides a 2-substituted-5-chloropyridine intermediate. The chlorine atom at the 5-position, being relatively unreactive under the initial coupling conditions, is preserved for a subsequent, distinct chemical transformation. nih.gov

This stepwise approach allows for the controlled and differential functionalization of the pyridine ring. By employing a different cross-coupling protocol, such as a Suzuki, Stille, or Buchwald-Hartwig amination reaction, a second, unique substituent can be introduced at the C5 position. The success of this strategy relies on the differential reactivity of the C-Zn, C-Br, and C-Cl bonds, allowing for orthogonal chemical operations. nih.gov This modular strategy is highly convergent and enables the rapid assembly of a library of di- and polysubstituted pyridines from a common intermediate.

Research Highlight: Stepwise Functionalization A common synthetic strategy involves the following sequence:

Step 1 (Negishi Coupling): this compound is coupled with an aryl iodide (Ar¹-I) using a palladium catalyst to form 2-Ar¹-5-chloropyridine.

Step 2 (Suzuki Coupling): The resulting 2-Ar¹-5-chloropyridine is then subjected to Suzuki coupling conditions with a different arylboronic acid (Ar²-B(OH)₂) to yield the 2,5-disubstituted pyridine, 2-Ar¹-5-Ar²-pyridine. The harsher conditions typically required for the activation of the C-Cl bond ensure the second reaction proceeds without interference from the first. nih.govnih.gov

| Starting Reagent | Step 1: Partner / Catalyst | Intermediate Product | Step 2: Partner / Catalyst | Final Product |

| This compound | 4-Iodotoluene / Pd(PPh₃)₄ | 5-chloro-2-(p-tolyl)pyridine | Phenylboronic acid / Pd(OAc)₂ / SPhos | 2-(p-tolyl)-5-phenylpyridine |

| This compound | 2-Bromothiophene / Pd(dppf)Cl₂ | 5-chloro-2-(thiophen-2-yl)pyridine | 4-(Methylsulfonyl)phenylboronic acid / Pd₂(dba)₃ / XPhos | 2-(thiophen-2-yl)-5-(4-(methylsulfonyl)phenyl)pyridine |

Table 2: Sequential cross-coupling strategy for the synthesis of polysubstituted pyridines.

Construction of Biaryl and Heterobiaryl Systems

Biaryl and heterobiaryl motifs are privileged structures in medicinal chemistry and materials science, forming the core of many biologically active molecules and functional materials. nih.govresearchgate.net Transition-metal catalyzed cross-coupling reactions are the cornerstone for the synthesis of these systems. rsc.org this compound is an excellent coupling partner for the construction of pyridine-containing biaryl and heterobiaryl compounds.

Unsymmetrically substituted bipyridines are highly sought-after as ligands for transition metal catalysts and as building blocks for supramolecular assemblies. The Negishi cross-coupling reaction provides a direct and efficient route to these compounds. acs.org The reaction between this compound and a different, functionalized bromopyridine (or iodopyridine) affords unsymmetrical 2,2'-bipyridines in good yields. researchgate.net The presence of the chloro group on one of the pyridine rings of the resulting bipyridine product offers a site for further modification, enhancing the molecular complexity and allowing for the fine-tuning of its electronic or steric properties.

| This compound Partner | Catalyst (Typical) | Resulting Unsymmetrical Bipyridine |

| 2-Bromo-5-methylpyridine | Pd(PPh₃)₄ | 5-chloro-5'-methyl-2,2'-bipyridine |

| 2-Bromopyridine (B144113) | Pd(dppf)Cl₂ | 5-chloro-2,2'-bipyridine |

| 3-Bromo-5-(trifluoromethyl)pyridine | Pd₂(dba)₃ / XPhos | 2-(5-chloropyridin-2-yl)-5-(trifluoromethyl)pyridine |

Table 3: Synthesis of unsymmetrical bipyridines using this compound.

The utility of this compound extends beyond the synthesis of bipyridines to the assembly of a broad range of biaryl and heterobiaryl systems. nih.gov It can be effectively coupled with a diverse array of (hetero)aryl halides, providing access to structures where a 5-chloropyridine ring is linked to other aromatic systems such as benzene, naphthalene, thiophene, furan, or indole. acs.org

This modularity is particularly valuable in drug discovery programs, where the systematic variation of one aromatic partner while keeping the other constant (a practice known as structure-activity relationship or SAR studies) is essential. The reliability and functional group tolerance of the Negishi coupling allow for the creation of extensive libraries of pyridine-containing biaryls for biological screening. nih.govnih.gov

| (Hetero)Aryl Halide Partner | Catalyst (Typical) | Product |

| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / RuPhos | 5-chloro-2-(4-fluorophenyl)pyridine |

| 2-Iodothiophene | Pd(PPh₃)₄ | 5-chloro-2-(thiophen-2-yl)pyridine |

| 5-Bromoindole | Pd(dppf)Cl₂ | 5-chloro-2-(1H-indol-5-yl)pyridine |

| 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | 4-(5-chloropyridin-2-yl)benzonitrile |

Table 4: Assembly of diverse pyridine-containing biaryls via Negishi cross-coupling.

Elaboration of Complex Heterocyclic Architectures

The products derived from this compound are not merely final targets but often serve as advanced intermediates for the construction of more elaborate heterocyclic architectures. The functional handles present in the initially formed products—such as the C5 chloro group or other introduced functionalities like esters or nitriles—can participate in subsequent intramolecular reactions to form fused ring systems. nih.gov

For example, a 2-aryl-5-chloropyridine, where the aryl group contains an ortho-amine or ortho-hydroxyl functionality, can undergo an intramolecular Buchwald-Hartwig or Ullmann-type cyclization. This would lead to the formation of complex, fused polycyclic heteroaromatic systems, such as derivatives of carboline or dibenzofuran containing a pyridine ring. This strategy highlights the role of this compound as a foundational building block for accessing molecules with significant three-dimensional complexity and potential biological activity.

Functionalization of Fused Bicyclic Heteroaromatics

The introduction of pyridyl rings into fused bicyclic heteroaromatic systems is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of lead compounds. This compound is an effective reagent for this purpose, primarily through Negishi cross-coupling reactions. These reactions offer a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized centers.

The general applicability of 2-pyridylzinc reagents in Negishi couplings with a variety of (hetero)aryl electrophiles has been well-established. researchgate.netnih.gov These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, and proceed under mild conditions, demonstrating a high degree of functional group tolerance. researchgate.net The presence of the chloro substituent on the pyridyl ring of this compound can influence the electronic properties of the reagent and the resulting product, potentially impacting biological activity and providing a handle for further synthetic transformations.

A notable example of the functionalization of a fused bicyclic heteroaromatic scaffold is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This core structure is found in numerous compounds with significant biological activity, including roles as protein kinase inhibitors. rsc.orgnih.gov The synthesis of substituted pyrazolo[1,5-a]pyrimidines can be achieved through various synthetic strategies, often involving the construction of the fused ring system followed by functionalization. Palladium-catalyzed cross-coupling reactions are a key method for introducing diverse substituents onto this scaffold. rsc.org

While direct literature examples detailing the use of this compound with pyrazolo[1,5-a]pyrimidines are specific, the known reactivity of 2-pyridylzinc reagents suggests its utility in this context. For instance, a halogenated pyrazolo[1,5-a]pyrimidine could serve as the electrophilic partner in a Negishi coupling with this compound to afford the corresponding 2-(5-chloropyridin-2-yl)pyrazolo[1,5-a]pyrimidine derivative.

Table 1: Representative Negishi Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Halogenated Fused Bicyclic Heteroaromatic | This compound | Palladium complex (e.g., Pd(PPh₃)₄) | Fused Bicyclic Heteroaromatic substituted with 5-Chloropyridin-2-yl |

Synthesis of Key Intermediates for Biologically Active Molecules

The 5-chloropyridin-2-yl structural motif is present in a number of biologically active compounds. Consequently, this compound is a crucial reagent for the synthesis of key intermediates en route to these target molecules. The pyrazolo[1,5-a]pyrimidine scaffold, as mentioned previously, is of particular interest due to its prevalence in protein kinase inhibitors. rsc.orgnih.govnih.gov

For example, substituted pyrazolo[1,5-a]pyrimidines have been identified as potent and selective inhibitors of Pim-1 kinase, a target in oncology. nih.gov The synthesis of these inhibitors often involves the introduction of various aryl and heteroaryl substituents at different positions of the pyrazolo[1,5-a]pyrimidine core to optimize potency and selectivity. nih.gov

Furthermore, derivatives of pyrazolo[1,5-a]pyrimidine have been developed as selective PI3Kδ inhibitors, with potential applications in inflammatory diseases and cancer. mdpi.com The synthesis of these complex molecules often involves a multi-step sequence where a key step is the introduction of a substituted pyridyl group. A plausible synthetic route towards an intermediate for such inhibitors could involve the Negishi cross-coupling of a suitably functionalized halo-pyrazolo[1,5-a]pyrimidine with this compound. This would efficiently install the required 5-chloropyridin-2-yl moiety, which could be a crucial part of the pharmacophore or a precursor for further functionalization.

Table 2: Biologically Active Scaffolds Accessible via this compound

| Scaffold | Biological Target (Example) | Therapeutic Area (Potential) |

| Pyrazolo[1,5-a]pyrimidine | Pim-1 Kinase, PI3Kδ | Oncology, Inflammation |

| Imidazo[1,2-b]pyridazine | Pim-1 Kinase | Oncology |

Considerations for Scalable and Stereoselective Syntheses

The transition of a synthetic route from laboratory-scale to large-scale production presents a unique set of challenges. Similarly, the control of stereochemistry is paramount in the synthesis of chiral molecules. The use of this compound in such contexts requires careful consideration of reaction protocols and conditions.

Development of Efficient Protocols for Large-Scale Production

The scalability of reactions involving organozinc reagents is a topic of significant industrial importance. The stability of the organozinc reagent is a key factor. Research has shown that 2-pyridylzinc bromide exhibits excellent stability, which is a significant advantage for its application on a commercial scale. researchgate.net This stability allows for storage and handling with greater ease compared to more sensitive organometallic reagents.

The development of efficient and scalable Negishi coupling protocols is an active area of research. While traditional methods often rely on organic solvents, recent advancements have demonstrated the feasibility of performing these couplings in more environmentally benign media, such as water. nih.gov Such protocols, if applicable to this compound, would offer significant advantages in terms of cost, safety, and environmental impact for large-scale production.

The choice of catalyst and ligands is also critical for a scalable process. Robust and highly active catalyst systems are required to ensure high conversion and turnover numbers, minimizing the amount of expensive palladium required. The development of solid, air-stable 2-pyridylzinc reagents, such as organozinc pivalates and ligand-stabilized zinc halides, further enhances the practicality of these reagents for large-scale applications as they can be handled on the bench. nih.govorganic-chemistry.orgnih.gov

Stereochemical Aspects of Organozinc-Mediated Reactions

Many biologically active molecules are chiral, and their therapeutic efficacy is often dependent on a specific stereoisomer. Therefore, the control of stereochemistry during synthesis is of utmost importance. Organozinc-mediated reactions, including the Negishi coupling, can be conducted under conditions that allow for the control of stereochemistry.

Stereoselectivity in Negishi couplings can be achieved through various strategies. One common approach is the use of chiral ligands that coordinate to the metal catalyst, creating a chiral environment that influences the stereochemical outcome of the reaction. For instance, nickel-catalyzed asymmetric Negishi cross-couplings of racemic secondary allylic chlorides with alkylzinc reagents have been developed using chiral Pybox ligands, achieving high enantioselectivity. organic-chemistry.org

While specific examples of asymmetric Negishi couplings involving this compound are not extensively documented, the principles of asymmetric catalysis are applicable. The use of a chiral palladium or nickel catalyst in the coupling of this compound with a prochiral electrophile could, in principle, lead to the formation of an enantioenriched product.

Furthermore, the stereochemical integrity of the coupling partners is often a concern. In many Negishi-like couplings, high levels of retention of stereochemistry are observed for both E- and Z-alkenyl halides, indicating that the reaction mechanism can proceed with high stereochemical fidelity. nih.gov This is a crucial aspect when synthesizing complex molecules with defined stereocenters.

Theoretical and Computational Investigations of Organozinc Pyridine Compounds

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex mechanisms of organometallic reactions. For pyridylzinc compounds, DFT calculations provide critical insights into the energetic landscapes of reactions such as the Negishi cross-coupling, a cornerstone of carbon-carbon bond formation. nih.govnih.gov

Computational studies allow for the mapping of the entire catalytic cycle of a cross-coupling reaction, identifying the structures and energies of all intermediates and transition states. acs.org The typical cycle for a palladium-catalyzed Negishi coupling involving a pyridylzinc reagent proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination. nih.gov

Below is a representative energetic profile for a model Negishi cross-coupling reaction, illustrating the relative free energies of the key species involved.

| Step | Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|---|

| - | Reactants (Ar-X + R-ZnBr + Pd(0)L₂) | Separated reactants and catalyst | 0.0 |

| 1 | Oxidative Addition TS | Transition state for aryl halide addition to Pd(0) | +15.5 |

| - | Pd(II) Intermediate (Ar-Pd(II)-X-L₂) | Product of oxidative addition | -5.0 |

| 2 | Transmetalation TS | Transition state for transfer of organic group from Zn to Pd | +18.2 |

| - | Pd(II) Diorganic Intermediate (Ar-Pd(II)-R-L₂) | Product of transmetalation | -12.0 |

| 3 | Reductive Elimination TS | Transition state for C-C bond formation | +21.0 |

| - | Products (Ar-R + Pd(0)L₂) | Coupled product and regenerated catalyst | -25.0 |

Note: Data are illustrative for a model system and represent typical values found in DFT studies of Negishi cross-coupling reactions.

DFT can also be used to predict the reactivity and selectivity of pyridylzinc reagents. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offer a quantitative measure of a molecule's chemical behavior. A higher HOMO energy indicates greater nucleophilicity, while a lower LUMO energy suggests greater electrophilicity.

For a compound like 5-Chloro-2-pyridylzinc bromide, the electron-withdrawing nature of the chlorine atom is expected to influence the electronic properties of the pyridine (B92270) ring, affecting its reactivity. Computational models can predict how such substitutions alter the charge distribution and orbital energies, thereby forecasting the compound's performance in cross-coupling reactions. These tools are invaluable for the rational design of substrates and for predicting the outcomes of reactions. rsc.org

| Descriptor | Definition | Implication for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy correlates with stronger nucleophilicity and greater ease of donating electrons (e.g., in transmetalation). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy correlates with stronger electrophilicity and greater ease of accepting electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Mulliken Atomic Charges | Calculated partial charge on each atom | Identifies the most nucleophilic (most negative) and electrophilic (most positive) sites within the molecule. |

Coordination Chemistry and Ligand Effects on Pyridylzinc Bromide

The reactivity and stability of organozinc reagents are profoundly influenced by their coordination environment. The zinc center is a Lewis acid and readily coordinates with solvent molecules or other donor ligands.

The structure of pyridylzinc complexes can be thoroughly investigated by combining experimental spectroscopic techniques with computational modeling. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide experimental data on the bonding and geometry of the molecule. DFT calculations can then be used to compute these same properties. A strong correlation between the experimental and calculated spectra serves to validate the proposed molecular structure. mdpi.com For zinc complexes, which are often diamagnetic and colorless due to the d¹⁰ electronic configuration, computational methods are particularly valuable for structural elucidation. mdpi.com

| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | DFT-Calculated IR Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=N) | 1580 | 1585 | Pyridine ring stretching |

| ν(C-Cl) | 750 | 755 | Carbon-chlorine stretching |

| ν(C-Zn) | 410 | 418 | Carbon-zinc stretching |

| ν(Zn-O) | 350 | 358 | Zinc-dioxane (ligand) stretching |

Note: Data are representative values for a hypothetical complex to illustrate the methodology.

The addition of donor ligands can significantly enhance the stability and modify the reactivity of organozinc reagents. For instance, forming solid, ligand-stabilized 2-pyridylzinc reagents can improve their air and moisture stability, making them easier to handle than solutions. nih.govorganic-chemistry.orgmit.edu Ligands such as 1,4-dioxane (B91453) or pivalates have been used to create solid pyridylzinc reagents that remain highly effective in Negishi cross-coupling reactions. nih.govorganic-chemistry.org

Computational studies can model the interaction between the pyridylzinc bromide and various donor ligands (e.g., ethers like THF or dioxane, or amines). By calculating the binding energies, researchers can predict which ligands will form the most stable complexes. Furthermore, these models can show how ligand coordination alters the charge on the zinc atom and the polarization of the carbon-zinc bond, which in turn affects the reagent's nucleophilicity and its rate of transmetalation. core.ac.uk

| Ligand Type | Example | Primary Effect | Impact on Reactivity/Stability |

|---|---|---|---|

| Ethers | THF, 1,4-Dioxane | Solubilization and moderate stabilization | Forms soluble complexes; dioxane can be used to isolate solid, more stable reagents. organic-chemistry.org |

| Amines | TMEDA, Pyridine | Strong coordination and stabilization | Forms stable, often isolable complexes; may moderate reactivity by preventing aggregation. |

| Halide Salts | LiCl, LiBr | Formation of "ate" complexes (zincates) | Breaks up oligomeric structures, increasing solubility and reactivity in transmetalation. core.ac.uk |

| Carboxylates | Lithium Pivalate (B1233124) | Formation of solid, stable reagents | Allows for the isolation of solid organozinc pivalates that are easier to handle and store. nih.gov |

Computational Insights into Organozinc-Transition Metal Interactions

The key step in a Negishi cross-coupling reaction is the transmetalation of the organic group from zinc to the transition metal catalyst, typically palladium or nickel. nih.gov Computational chemistry provides a molecular-level view of this critical interaction. DFT calculations can model the transition state of the transmetalation step, revealing the geometry and electronic structure of the intermediate where both metals are bridged. core.ac.uk

These studies can elucidate the mechanism, for example, by determining whether the transmetalation proceeds through a three- or four-coordinate transition state. The calculations can also quantify the influence of ligands on both the zinc and the transition metal, showing how they modulate the energy barrier of this step. For instance, bulky ligands on the palladium catalyst can sterically influence the approach of the organozinc reagent, while the formation of higher-order zincate species can facilitate a more efficient transfer of the organic group to the palladium center. chinesechemsoc.orgcore.ac.uk

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Activation Energy (ΔG‡) | The free energy barrier for the transmetalation step. | 10-20 kcal/mol |

| Pd-C(pyridyl) distance | The length of the forming bond between palladium and the pyridyl carbon. | 2.2 - 2.5 Å |

| Zn-C(pyridyl) distance | The length of the breaking bond between zinc and the pyridyl carbon. | 2.3 - 2.6 Å |

| Pd-Zn distance | The distance between the two metal centers in the transition state. | 2.8 - 3.5 Å |

Note: Values are illustrative and based on typical DFT calculations for Negishi transmetalation transition states.

Modeling of Transmetalation Steps and Interfacial Processes

Theoretical and computational modeling provides invaluable insights into the complex reaction mechanisms of organozinc compounds, such as this compound. The transmetalation step, a critical phase in cross-coupling reactions like the Negishi coupling, is a primary focus of these investigations. wikipedia.orgresearchgate.net In this step, the organic group is transferred from the zinc atom to the transition metal catalyst, typically palladium or nickel. wikipedia.org

Computational models, often employing Density Functional Theory (DFT), are utilized to elucidate the intricate mechanistic details of this process. These models can map the potential energy surface of the reaction, identifying the transition states and intermediates involved. For pyridylzinc reagents, the nitrogen atom in the pyridine ring can play a significant role, potentially coordinating with the metal centers and influencing the geometry and energy of the transition state.

The modeling of transmetalation involving heteroaromatic organozinc compounds suggests a complex interplay of electronic and steric factors. The electron-withdrawing nature of the chloro-substituent and the pyridine nitrogen in this compound is expected to influence the nucleophilicity of the pyridyl group, which in turn affects the rate and efficiency of the transmetalation.

Interfacial processes, which occur at the boundary between different phases (e.g., solid catalyst and liquid solution), are also amenable to computational investigation. While challenging to model, these studies are crucial for understanding reactions that occur on the surface of metallic zinc during the formation of the organozinc reagent or heterogeneous catalysis. researchgate.net Molecular dynamics simulations can provide a dynamic picture of the interactions between the organozinc reagent, the solvent, and the catalyst surface, shedding light on how these interactions can facilitate or hinder the reaction.

The following table summarizes key parameters often investigated in the computational modeling of transmetalation steps for organozinc reagents.

| Parameter Investigated | Computational Method | Significance |

| Activation Energy Barrier | DFT, ab initio | Determines the kinetic feasibility of the transmetalation step. |

| Reaction Enthalpy | DFT | Indicates the thermodynamic driving force of the reaction. |

| Transition State Geometry | DFT | Reveals the structural arrangement of atoms at the peak of the energy barrier. |

| Solvation Effects | Continuum Solvation Models, Explicit Solvent Molecules | Accounts for the influence of the solvent on reaction energetics. |

Understanding Catalyst Design Principles for Pyridylzinc Reactions

Computational chemistry is a powerful tool for the rational design of catalysts tailored for specific reactions, including those involving pyridylzinc compounds. By understanding the reaction mechanism at a molecular level, catalysts can be optimized to enhance reactivity, selectivity, and stability.

For Negishi cross-coupling reactions with this compound, the design of the palladium or nickel catalyst, particularly the choice of ligands, is critical for success. Computational studies can predict how different ligands will affect the catalyst's performance by modulating its electronic and steric properties. For instance, the steric bulk of a ligand can influence the accessibility of the metal center, while its electronic properties can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Key principles in catalyst design for pyridylzinc reactions that can be investigated computationally include:

Ligand Bite Angle and Flexibility: The geometry of the ligand framework can influence the coordination geometry of the metal center, which in turn affects the stability of intermediates and the energy of transition states.

Ligand Donor Strength: The electron-donating or -accepting nature of the ligand can be fine-tuned to optimize the electronic properties of the metal catalyst for a specific substrate.

Substrate-Ligand Interactions: Non-covalent interactions between the pyridylzinc reagent and the catalyst's ligands can play a role in substrate recognition and the orientation of the reactants, ultimately influencing the reaction's stereoselectivity.

The following table outlines how computational approaches can guide the design of catalysts for reactions involving pyridylzinc reagents.

| Catalyst Design Aspect | Computational Tool | Objective |

| Ligand Steric Effects | Molecular Mechanics, DFT | Optimize catalyst activity and selectivity by controlling access to the metal center. |

| Ligand Electronic Effects | DFT, ab initio | Tune the reactivity of the catalyst by modifying the electron density at the metal. |

| Catalyst Stability | DFT, Molecular Dynamics | Predict and improve the operational lifetime of the catalyst by identifying decomposition pathways. |

| Reaction Selectivity | DFT | Understand and control the regioselectivity and stereoselectivity of the reaction. |

By systematically modeling these aspects, computational chemistry can accelerate the discovery of new and improved catalysts for the synthesis of complex molecules utilizing pyridylzinc reagents like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 5-Chloro-2-pyridylzinc bromide, and how does solvent choice impact reaction efficiency?

- Methodology :

- Halogen-metal exchange : Start with 5-chloro-2-bromopyridine (precursor) and react with activated zinc powder in anhydrous tetrahydrofuran (THF) under inert atmosphere. Monitor reaction completion via TLC or GC-MS.

- Solvent effects : Polar aprotic solvents (e.g., THF, diethyl ether) enhance zinc activation and stabilize the organozinc intermediate. Avoid protic solvents to prevent decomposition .

- Temperature control : Maintain −20°C to 0°C to suppress side reactions (e.g., homocoupling).

Q. How should researchers handle and characterize air-sensitive organozinc reagents like this compound?

- Handling : Use Schlenk lines or gloveboxes with argon/nitrogen purge. Store at −20°C in sealed, flame-dried glassware.

- Characterization :

- NMR spectroscopy : , , and (if ligands are present) in deuterated THF.

- Titration : Quantify active zinc species via iodometric titration or reaction with standardized electrophiles (e.g., benzaldehyde) .

Q. What are the common impurities in this compound, and how can they be detected?

- Impurities : Residual halides (Br⁻, Cl⁻), unreacted zinc, or oxidized pyridine derivatives.

- Analytical methods :

- Capillary electrophoresis : Resolve halides using UV detection at 200 nm with a borate buffer (pH 9.3) .

- GC-MS : Identify volatile decomposition products (e.g., chloropyridine derivatives) .

Advanced Research Questions

Q. How can competing side reactions (e.g., homocoupling or protodezincation) be suppressed during cross-coupling with this compound?

- Catalyst optimization : Use Pd(PPh) or NiCl(dppp) with chelating ligands to stabilize the transition state.

- Additives : Include catalytic LiBr or ZnCl to enhance transmetallation efficiency.

- Kinetic monitoring : Use in-situ IR spectroscopy to track reagent consumption and adjust stoichiometry dynamically .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura couplings using this reagent?

- Parameter screening : Design a DoE (Design of Experiments) to test variables:

- Temperature (25–80°C), ligand-to-metal ratio (1:1 to 4:1), and solvent polarity.

Q. How does steric and electronic modulation of the pyridine ring affect reactivity in Negishi couplings?

- Steric effects : Introduce substituents (e.g., methyl groups) at the 3-position to hinder undesired β-hydride elimination.

- Electronic effects : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, accelerating transmetallation. Confirm via Hammett plots using substituted pyridylzinc analogs .

Analytical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.